Cas no 128307-10-8 (1,2-Propanediamine, N,N-dimethyl-)
128307-10-8 structure
Product Name:1,2-Propanediamine, N,N-dimethyl-
CAS-Nr.:128307-10-8
MF:C5H14N2
MW:102.178061008453
CID:1222852
PubChem ID:99027
Update Time:2025-04-20
1,2-Propanediamine, N,N-dimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Propanediamine, N,N-dimethyl-
- N,N-dimethyl-1,2-Propanediamine
- AKOS016046448
- 1, N1,N1-dimethyl-
- N1,N1-Dimethyl-1,2-propanediamine 2HCl
- N(1),2-propanediamine
- N1,N1-Dimethylpropane-1,2-diamine
- 1,2-Propanediamine,N1,N1-dimethyl-
- J-002066
- N1,N1-Dimethyl-propane-1,2-diamine
- 62689-51-4
- N1,N1-dimethyl-1,2-propanediamine
- 1-(Dimethylamino)-2-propylamine
- EINECS 203-555-9
- 1,2-Propanediamine, N1,N1-dimethyl-, (2R)-
- n-dimethylpropylenediamine
- (+/-)-N1,N1-dimethylpropane-1,2-diamine
- 1-(DIMETHYLAMINO)ISOPROPYLAMINE
- 2-Amino-1-dimethylaminopropane
- EN300-124162
- CS-B0247
- N,N-dimethylproylendiamine
- DA-46451
- DTXSID10883301
- 1-DIMETHYLAMINO-2-PROPYLAMINE 98
- MFCD00014812
- 128307-10-8
- N1,2-propanediamine
- NSC-166323
- DB-030731
- 1,2-Propanediamine, N1,N1-dimethyl-
- NSC166323
- EINECS 263-699-3
- 2-dimethylamino-1-methyl-ethylamine
- DB-059694
- (1)-N1,N1-Dimethylpropane-1,2-diamine
- 108-15-6
- 1,2-Propanediamine, N',N'-dimethyl-, (+-)-
- ( inverted exclamation markA)-N1,N1-Dimethylpropane-1,2-diamine
- N(1),N(1)-Dimethyl-1,2-propanediamine
- NS00041296
- 1-N,1-N-dimethylpropane-1,2-diamine
- AS-40524
- A8665
- 2-amino-N,N-dimethyl-propylamine
- (2-aminopropyl)dimethylamine
- 1-Dimethylamino-2-propylamine, 98%
- 1-Dimethylamino-2-propylamine
- AKOS000142569
- NSC 166323
- SCHEMBL133715
-
- Inchi: 1S/C5H14N2/c1-5(6)4-7(2)3/h5H,4,6H2,1-3H3
- InChI-Schlüssel: RRQHLOZQFPWDCA-UHFFFAOYSA-N
- Lächelt: N(C)(C)CC(C)N
Berechnete Eigenschaften
- Genaue Masse: 102.115698455g/mol
- Monoisotopenmasse: 102.115698455g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 7
- Anzahl drehbarer Bindungen: 2
- Komplexität: 43.3
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topologische Polaroberfläche: 29.3Ų
1,2-Propanediamine, N,N-dimethyl- Verwandte Literatur
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
128307-10-8 (1,2-Propanediamine, N,N-dimethyl-) Verwandte Produkte
- 1822-45-3(1,2-Propanediamine, N,N,N',N'-tetramethyl-)
- 959957-92-7(1-Methylazetidin-3-amine)
- 108-15-6((2-aminopropyl)dimethylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge